An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Introduction
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic organic compound belonging to the spirohydantoin family. Spirohydantoins are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
The spirocyclic nature of this compound, where the five-membered hydantoin ring shares a single carbon atom with a cyclopentane ring, imparts a unique three-dimensional architecture. This structural rigidity and the presence of functional groups such as amides and a tertiary amine are expected to govern its interactions with biological targets and its overall physicochemical behavior.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity and structure is fundamental to any scientific investigation. The key identifiers for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | - |
| Molecular Formula | C₈H₁₂N₂O₂ | [3] |
| Molecular Weight | 168.19 g/mol | Calculated |
| Monoisotopic Mass | 168.08987 Da | [3] |
| SMILES | CN1C(=O)NC(=O)C12CCCC2 | [3] |
| InChI | InChI=1S/C8H₁₂N₂O₂/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H₂,1H₃,(H,9,11,12) | [3] |
| InChIKey | NWIWGGCNGWUUQU-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method | Source |
| XlogP | 0.2 | - | [3] |
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug discovery, as it describes the lipophilicity of a compound and its potential to cross biological membranes. A predicted XlogP of 0.2 for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[3] This value indicates that it is likely to have moderate solubility in both aqueous and organic solvents.
Experimental Determination of Physicochemical Properties
To ensure the scientific rigor of any research involving 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, experimental determination of its physicochemical properties is paramount. The following sections outline the standard protocols for these measurements.
Solubility Determination
The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. A systematic approach to solubility determination involves testing the compound in a range of solvents with varying polarities.
Experimental Protocol for Solubility Assessment:
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Preparation of Solvent Series: Prepare a series of test tubes containing 1 mL of each of the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, and a polar organic solvent (e.g., ethanol), and a nonpolar organic solvent (e.g., dichloromethane).
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Sample Addition: To each test tube, add a pre-weighed amount of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (e.g., 10 mg).
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Observation: Vigorously shake each tube and observe for the dissolution of the solid. If the compound dissolves, it is considered soluble in that solvent.
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Classification: Based on the solubility profile, the compound can be classified into different solubility classes, which can provide initial indications of its acidic, basic, or neutral nature.
Caption: Workflow for solubility determination.
Octanol-Water Partition Coefficient (logP) Measurement
The experimental determination of logP is crucial for validating computational predictions and is a standard assay in preclinical drug development. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted technique.
Experimental Protocol for logP Determination:
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Preparation of Phases: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol.
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Compound Dissolution: Dissolve a known amount of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione in the water-saturated 1-octanol.
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Partitioning: Mix the 1-octanol solution with an equal volume of the octanol-saturated water in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
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Phase Separation: Allow the two phases to separate completely.
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Quantification: Carefully collect samples from both the aqueous and the 1-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC method.
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.
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¹H NMR: The proton NMR spectrum of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is expected to show a singlet for the N-methyl group, and multiplets for the methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of these signals would be diagnostic of the spirocyclic structure.
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¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the carbonyl carbons, the spiro carbon, the N-methyl carbon, and the carbons of the cyclopentane ring. The chemical shifts of the carbonyl carbons are expected to be in the downfield region, characteristic of amide functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the region of 1650-1750 cm⁻¹. The presence of N-H stretching vibrations (if the imide proton is present in tautomeric forms) and C-H stretching vibrations of the alkyl groups would also be observed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula.
Predicted Mass Spectral Data:
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, which can be invaluable for interpreting experimental mass spectra.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.09715 |
| [M+Na]⁺ | 191.07909 |
| [M-H]⁻ | 167.08259 |
| [M+NH₄]⁺ | 186.12369 |
| [M+K]⁺ | 207.05303 |
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. While experimental data for this specific molecule is limited, the provided information, including its chemical identity, predicted properties, and established experimental protocols for characterization, serves as a valuable resource for scientists and researchers. The unique structural features of this spirohydantoin derivative warrant further investigation to fully elucidate its chemical behavior and explore its potential applications in various scientific disciplines, particularly in the realm of drug discovery and development.
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